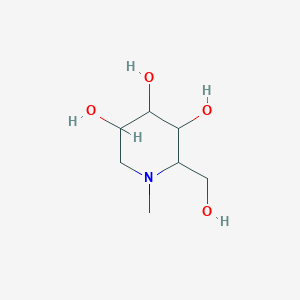

N-Methyl-1-deoxynojirimycin

Vue d'ensemble

Description

N-Méthyl-1-désoxynojirimycine: est un composé hydroxypipéridine, qui est un dérivé de la 1-désoxynojirimycine. Il est connu pour son rôle d'inhibiteur de l'α-glucosidase et d'agoniste du capteur de glucose SGLT3. Ce composé présente des activités biologiques significatives, notamment des effets anti-VIH et cardioprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Analyse Des Réactions Chimiques

Types de réactions

Oxydation et réduction: La N-Méthyl-1-désoxynojirimycine peut subir des réactions d'oxydation et de réduction, qui sont essentielles à sa synthèse et à sa modification.

Substitution: Le composé peut participer à des réactions de substitution, en particulier impliquant les groupes hydroxyle sur le cycle pipéridine.

Réactifs et conditions courants

Oxydation: L'oxydation de Swern est couramment utilisée dans la synthèse de la N-Méthyl-1-désoxynojirimycine.

Amination réductrice: Cette réaction est utilisée pour introduire le groupe méthyle dans le composé.

Principaux produits

- Le principal produit de ces réactions est la N-Méthyl-1-désoxynojirimycine elle-même, avec des dérivés potentiels selon les conditions réactionnelles spécifiques .

Applications de la recherche scientifique

Chimie

- La N-Méthyl-1-désoxynojirimycine est utilisée comme inhibiteur de la glycosidase dans diverses études chimiques .

Biologie

- Le composé est étudié pour son rôle dans l'inhibition du traitement des glycoprotéines et ses effets sur les voies métaboliques .

Médecine

- Elle a montré un potentiel prometteur en tant qu'agent anti-VIH et agent cardioprotecteur .

- Elle est également étudiée pour son potentiel dans le traitement du diabète en raison de son activité inhibitrice de l'α-glucosidase .

Industrie

- La capacité du composé à inhiber la glycosyltransférase en fait un élément précieux dans la production de certains produits pharmaceutiques .

Mécanisme d'action

La N-Méthyl-1-désoxynojirimycine exerce ses effets principalement en inhibant l'α-glucosidase, une enzyme impliquée dans l'hydrolyse des glucides. Cette inhibition retarde l'absorption du glucose, ce qui la rend utile dans la gestion des niveaux de glucose sanguin postprandial . De plus, elle interfère avec le métabolisme des glycoprotéines N-liées, ce qui est crucial pour ses activités antivirales et cardioprotectrices .

Applications De Recherche Scientifique

Chemistry

Biology

- The compound is studied for its role in inhibiting glycoprotein processing and its effects on metabolic pathways .

Medicine

- It has shown promise as an anti-HIV agent and a cardioprotective agent .

- It is also being researched for its potential in treating diabetes due to its α-glucosidase inhibitory activity .

Industry

Mécanisme D'action

N-Methyl-1-deoxynojirimycin exerts its effects primarily by inhibiting α-glucosidase, an enzyme involved in carbohydrate hydrolysis. This inhibition delays the absorption of glucose, making it useful in managing postprandial blood glucose levels . Additionally, it interferes with the metabolism of N-linked glycoproteins, which is crucial for its antiviral and cardioprotective activities .

Comparaison Avec Des Composés Similaires

Composés similaires

1-Désoxynojirimycine: Le composé parent, connu pour son activité inhibitrice de la glycosidase.

N-Azidopropyl-1-désoxynojirimycine: Un dérivé ayant des propriétés inhibitrices similaires.

N-Nonyl-1-désoxynojirimycine: Un autre dérivé présentant une lipophilie accrue.

Unicité

Propriétés

IUPAC Name |

2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKDPDFZMNYDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69567-10-8 | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

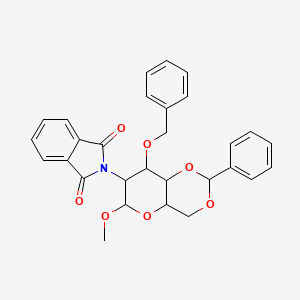

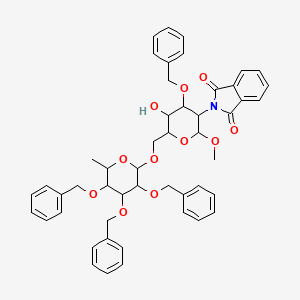

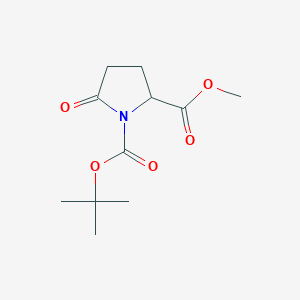

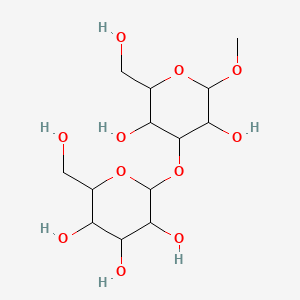

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

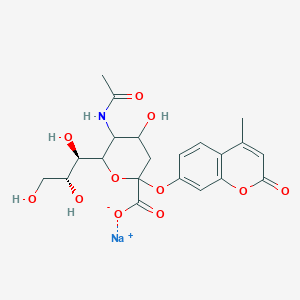

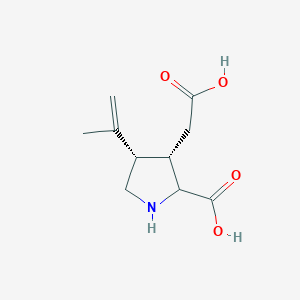

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796134.png)

![6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one](/img/structure/B7796152.png)

![N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide](/img/structure/B7796155.png)

![potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B7796169.png)

![methyl 2-oxo-2-(7H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B7796176.png)